molecular formula C12H9NO2 B8434515 5-(Furan-2-yl)-2-methylbenzoxazole

5-(Furan-2-yl)-2-methylbenzoxazole

Cat. No. B8434515
M. Wt: 199.20 g/mol
InChI Key: VAEIMTPWOQIEAI-UHFFFAOYSA-N
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Patent
US05492802

Procedure details

5-Amino-2-methylbenzoxazole (7.0 g, 0.05 mole), isopentyl nitrite (20 mL), and furan (230 mL) were combined and heated with stirring at 30° C. in a roundbottom flask equipped with a condenser. After heating for 48 hrs, the reaction mixture was removed from the heat, washed with water, and then evaporated to an oil. Distillation afforded the product (4.0 g, 43% yield), bp 130°-140° C. (0.6 mm). Recrystallization from isopropyl alcohol (14 mL) afforded 3.0 g (32% yield), mp 60° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
230 mL
Type
solvent
Reaction Step Three
Yield
43%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH3:10])=[N:7][C:6]=2[CH:11]=1.N([O:14][CH2:15][CH2:16][CH:17]([CH3:19])C)=O>O1C=CC=C1>[O:14]1[CH:15]=[CH:16][CH:17]=[C:19]1[C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH3:10])=[N:7][C:6]=2[CH:11]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
NC=1C=CC2=C(N=C(O2)C)C1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Three
Name
Quantity
230 mL
Type
solvent
Smiles
O1C=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
with stirring at 30° C. in a roundbottom flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 48 hrs
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was removed from the heat
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C=1C=CC2=C(N=C(O2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.